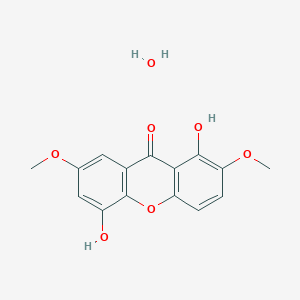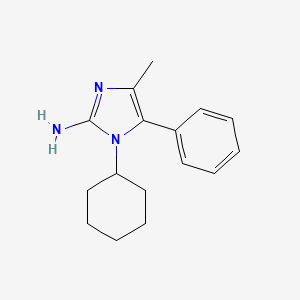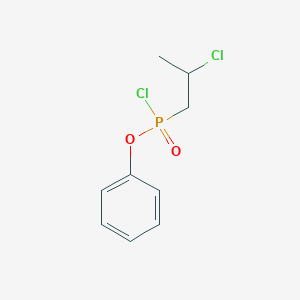![molecular formula C12H17NO B14182956 {3-[(E)-(Butylimino)methyl]phenyl}methanol CAS No. 922525-34-6](/img/structure/B14182956.png)
{3-[(E)-(Butylimino)methyl]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(E)-(Butylimino)methyl]phenyl}methanol is an organic compound that belongs to the class of imines It features a phenyl ring substituted with a butylimino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-(Butylimino)methyl]phenyl}methanol typically involves the condensation of 3-formylphenylmethanol with butylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {3-[(E)-(Butylimino)methyl]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-formylphenylmethanol or 3-(butylamino)benzaldehyde.
Reduction: Formation of 3-(butylamino)methylphenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {3-[(E)-(Butylimino)methyl]phenyl}methanol is used as an intermediate for the preparation of various complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology
The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit therapeutic effects and can be used in the treatment of various diseases.
Industry
The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, resins, and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of {3-[(E)-(Butylimino)methyl]phenyl}methanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(E)-(Ethylimino)methyl]phenyl}methanol: Similar structure with an ethyl group instead of a butyl group.
{3-[(E)-(Propylimino)methyl]phenyl}methanol: Similar structure with a propyl group instead of a butyl group.
{3-[(E)-(Hexylimino)methyl]phenyl}methanol: Similar structure with a hexyl group instead of a butyl group.
Uniqueness
{3-[(E)-(Butylimino)methyl]phenyl}methanol is unique due to the presence of the butyl group, which can influence its lipophilicity and steric properties. This can affect its reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
922525-34-6 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[3-(butyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C12H17NO/c1-2-3-7-13-9-11-5-4-6-12(8-11)10-14/h4-6,8-9,14H,2-3,7,10H2,1H3 |
Clé InChI |
BGNFEIUXTJBGHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=CC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine](/img/structure/B14182878.png)
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)

![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)



![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
